molecular formula C10H12N4S B1231876 9-Cyclopentyl-6-mercaptopurine CAS No. 6165-00-0

9-Cyclopentyl-6-mercaptopurine

Cat. No.: B1231876
CAS No.: 6165-00-0
M. Wt: 220.3 g/mol
InChI Key: AMLJKGIHHITBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Cyclopentyl-6-mercaptopurine (Molecular Formula: C 10 H 12 N 4 S) is a synthetic purine nucleobase analog designed for anticancer research . It belongs to a class of 9-cyclopentyl-substituted purines investigated for their potent cytotoxic effects against a range of human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancers . Recent studies highlight its specific mechanism of action, demonstrating significant selectivity against key oncogenic kinases. Research indicates it acts as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), which are critical targets in cancer proliferation and survival pathways . The compound exerts its high cytotoxic potential by inducing cell cycle arrest and promoting apoptosis in cancer cells. Mechanistic studies show that treatment leads to a decrease in key regulatory proteins, including phospho-Src, phospho-Rb, cyclin E, and cdk2, effectively disrupting the cell cycle and driving cells toward programmed cell death . Researchers value this compound for exploring the structure-activity relationships of novel purine analogs and developing new targeted therapies, particularly for hepatocellular carcinoma and other malignancies with dysregulated kinase activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6165-00-0

Molecular Formula

C10H12N4S

Molecular Weight

220.3 g/mol

IUPAC Name

9-cyclopentyl-3H-purine-6-thione

InChI

InChI=1S/C10H12N4S/c15-10-8-9(11-5-12-10)14(6-13-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,15)

InChI Key

AMLJKGIHHITBDS-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C=NC3=C2NC=NC3=S

Canonical SMILES

C1CCC(C1)N2C=NC3=C2NC=NC3=S

Other CAS No.

6165-00-0

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies of 9 Cyclopentyl 6 Mercaptopurine and Its Analogs

Established Synthetic Pathways for the 9-Cyclopentylpurine (B8656152) Scaffold

The construction of the 9-cyclopentylpurine scaffold, the core structure of 9-Cyclopentyl-6-mercaptopurine, is typically achieved through a few well-established synthetic routes. These methods primarily involve either building the purine (B94841) ring system onto a pre-functionalized pyrimidine (B1678525) or by direct alkylation of a pre-existing purine ring.

One of the most common strategies begins with a substituted pyrimidine. A widely used starting material is 5-amino-4,6-dichloropyrimidine. acs.org This precursor undergoes amination with cyclopentylamine (B150401) to yield a 4-cyclopentylamino-5-amino-6-chloropyrimidine intermediate. acs.org The purine ring is then formed through cyclization of this intermediate. This ring-closing step can be accomplished using reagents like diethoxymethyl acetate (B1210297) or formic acid, which provide the final carbon atom (C-8) to complete the bicyclic purine system. acs.org This approach offers the advantage of introducing the N-9 substituent early in the synthetic sequence.

A second major pathway involves the direct N-9 alkylation of a pre-formed purine derivative. nih.gov In this method, a purine such as 6-chloropurine (B14466) is treated with a cyclopentyl-containing electrophile, typically cyclopentyl bromide, in the presence of a base. nih.govmdpi.com This reaction selectively introduces the cyclopentyl group at the N-9 position, which is often favored over the N-7 position, although mixtures of regioisomers can occur. mdpi.comrsc.org The Mitsunobu reaction provides an alternative, often more selective, method for N-9 alkylation. mdpi.com This direct alkylation approach is valuable for its straightforwardness and its applicability to a wide range of purine precursors.

Table 1: Summary of Established Synthetic Pathways for the 9-Cyclopentylpurine Scaffold

Pathway Starting Material Key Reagents/Steps Product References

| Pyrimidine Annulation | 5-Amino-4,6-dichloropyrimidine | 1. Amination with cyclopentylamine 2. Cyclization with triethyl orthoformate or formic acid | 6-Chloro-9-cyclopentylpurine | acs.orgacs.org | | Direct N-9 Alkylation | 6-Chloropurine | Alkylation with cyclopentyl bromide and base | 6-Chloro-9-cyclopentylpurine | nih.govmdpi.com | | Mitsunobu Reaction | Guanine (B1146940) or 6-chloropurine precursors | Cyclopentanol, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) | N-9-cyclopentylpurine derivative | mdpi.com |

Novel Methodologies in the Synthesis of this compound Derivatives

Recent advancements in synthetic chemistry have introduced novel methodologies for creating more complex and diverse derivatives of this compound. These methods often focus on multi-step syntheses to build libraries of compounds with varied substituents for biological screening.

A notable novel approach involves the synthesis of 6,8,9-trisubstituted purine analogs. nih.govtubitak.gov.tr This strategy begins with 4,6-dichloro-5-nitropyrimidine (B16160) and proceeds through a multi-step sequence to generate a variety of complex molecules, such as 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.govacs.org This methodology showcases the construction of highly functionalized purine cores, moving beyond simple substitutions.

Another area of innovation is the derivatization of the C-6 mercapto group to create prodrugs. For instance, biologically active S-allylthio derivatives of 6-mercaptopurine (B1684380) have been synthesized. nih.gov This strategy involves reacting the thiol group to form a thioether linkage that can be cleaved within a biological system, releasing the active parent drug. nih.gov This approach enhances properties like cell penetration due to increased hydrophobicity. nih.gov Although originally demonstrated on 6-mercaptopurine itself, this methodology is directly applicable to its 9-cyclopentyl analog.

Furthermore, modern synthetic efforts frequently employ nucleophilic aromatic substitution reactions on the 6-chloro-9-cyclopentyl-9H-purine intermediate to introduce a wide array of functional groups. nih.gov The synthesis of libraries of compounds, such as 6-(4-substituted phenyl piperazine)-9-cyclopentyl purines and 6-[4-(phenyl sulfonyl)piperazine-1-yl]-9-cyclopentyl-9H-purine, exemplifies this modular approach to creating novel derivatives. nih.gov

Looking toward future innovations, concepts from synthetic biology, such as the use of synthetic biomolecular scaffolds made from proteins or nucleic acids, present a frontier for pathway enhancement. wpmucdn.comnih.gov These scaffolds can co-localize enzymes to improve the efficiency of multi-step biosynthetic reactions, a strategy that could potentially be adapted for the enzymatic synthesis of purine derivatives. nih.gov

Chemical Modifications at the Purine Ring: Positions C-2, C-6, and N-9

The purine ring of this compound offers several positions for chemical modification, with C-2, C-6, and N-9 being the most frequently targeted for derivatization to explore structure-activity relationships.

Position C-6: The C-6 position is the most commonly modified site. The synthesis often proceeds through a 6-chloro-9-cyclopentylpurine intermediate, where the chloro group serves as a versatile leaving group for nucleophilic substitution. acs.org This allows for the introduction of a vast array of substituents. Numerous studies report the reaction of this intermediate with various amines, particularly substituted piperazines, to generate large libraries of novel compounds. nih.govtubitak.gov.trimtm.cz The mercapto group of the final compound can also be directly modified. For example, S-alkylation can produce derivatives like S-allylthio-mercaptopurines. nih.gov

Position C-2: Modification at the C-2 position is another key strategy for creating diverse analogs. Syntheses starting from 2,6-dichloropurine (B15474) allow for sequential and selective substitution at both the C-2 and C-6 positions. imtm.cz This has led to the development of 2,6,9-trisubstituted purines with a wide range of functionalities. imtm.czmdpi.com Examples include the introduction of a chloro group or a trifluoromethyl group at C-2, which has been shown to modulate the biological profile of the resulting compounds. acs.orgimtm.cz

Position N-9: While the cyclopentyl group defines the parent compound, variation at the N-9 position is a common strategy in the broader class of purine analogs. Studies have explored the synthesis of purines with different N-9 substituents, including various alkyl groups (like ethyl and n-butyl), benzyl (B1604629) groups, and sugar moieties like ribofuranosyl. acs.orgresearchgate.netnih.gov The synthesis of these analogs often requires careful control of regioselectivity to favor alkylation at N-9 over N-7, with methods like the Mitsunobu reaction offering improved selectivity. mdpi.com This exploration helps in understanding the spatial and electronic requirements for biological activity.

Table 2: Examples of Chemical Modifications at the Purine Ring

Position Starting Material/Intermediate Modification Type Example of Introduced Group References
C-2 2,6-Dichloropurine Nucleophilic Substitution -Cl, -CF₃ acs.orgimtm.cz
C-6 6-Chloro-9-cyclopentylpurine Nucleophilic Substitution -Substituted piperazines, -Biarylmethylamino nih.govmdpi.com
C-6 This compound S-Alkylation -S-allyl nih.gov
N-9 6-Chloropurine Alkylation -Cyclopropylmethyl, -Substituted benzyl acs.orgresearchgate.net

Stereoselective Synthesis Approaches for Cyclopentyl-Purine Derivatives

Stereochemistry is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms can significantly influence a molecule's biological activity. While this compound itself is an achiral molecule, the synthesis of its chiral derivatives necessitates stereoselective approaches. Such derivatives may contain chiral centers on the cyclopentyl ring, on substituents at the C-2 or C-6 positions, or may exist as atropisomers.

The primary challenge in synthesizing chiral 9-cyclopentylpurine analogs lies in the preparation of optically pure building blocks. For derivatives with a substituted cyclopentyl ring, a stereoselective synthesis of the corresponding chiral cyclopentylamine or cyclopentyl halide would be required. These chiral intermediates could then be incorporated into the established synthetic pathways described previously (Section 2.1).

Many of the complex derivatives of the 9-cyclopentylpurine scaffold contain other chiral elements, such as substituted piperidine (B6355638) or pyrrolidine (B122466) rings attached at the C-6 position. mdpi.commdpi.com The synthesis of these final compounds relies on the stereoselective synthesis of the heterocyclic substituent, which is then coupled to the purine core. mdpi.com

While literature specifically detailing the stereoselective synthesis of chiral 9-cyclopentylpurine derivatives is not abundant, principles can be drawn from related areas. For example, the stereoselective synthesis of C-nucleosides, where a sugar moiety is attached to a nucleobase via a C-C bond, often requires careful control of stereochemistry at the anomeric carbon. nih.govbeilstein-journals.org Similarly, methods developed for the stereoselective synthesis of carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane (B165970) or cyclobutane (B1203170) ring, are highly relevant and demonstrate the feasibility of controlling stereocenters on a five-membered ring attached to a purine base. These approaches often involve asymmetric catalysis or the use of chiral pool starting materials to establish the desired stereochemistry.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. semanticscholar.org While specific studies focusing on a "green" synthesis of this compound are limited, the established synthetic routes can be significantly improved by incorporating environmentally benign practices.

A major focus of green chemistry is the replacement of hazardous solvents. researchgate.net Many traditional purine syntheses employ solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which have significant health and environmental drawbacks. rsc.orgrsc.org These can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. rsc.orgmdpi.com In some cases, reactions can be performed in water or under solvent-free conditions. researchgate.net

Another key principle is the use of catalysis to improve reaction efficiency and reduce waste. mdpi.com The development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a primary goal. Furthermore, metal-free catalytic systems are highly desirable. For example, the use of hypervalent iodine reagents as catalysts for cyclization reactions represents a greener alternative to some metal-based catalysts. mdpi.com

Energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound. These techniques can dramatically shorten reaction times and often lead to cleaner reactions with higher yields compared to conventional heating. semanticscholar.org

Applying these principles to the synthesis of this compound could involve:

Replacing DMF with CPME in the N-9 alkylation step.

Utilizing a recyclable, solid-supported base for the alkylation reaction.

Employing microwave-assisted conditions for the nucleophilic substitution of the 6-chloro group to reduce reaction times and energy consumption.

Developing a catalytic, one-pot procedure that minimizes intermediate workup and purification steps.

By integrating these strategies, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more cost-effective, aligning with the modern imperatives of the chemical industry. researchgate.net

Molecular and Cellular Pharmacological Mechanisms of 9 Cyclopentyl 6 Mercaptopurine and Its Analogs

Biochemical Activation and Biotransformation Pathways of Purine (B94841) Analogs

Purine analogs like 6-mercaptopurine (B1684380) (6-MP) are typically administered as prodrugs, meaning they are inactive in their initial form and require metabolic conversion to exert their therapeutic effects. bccancer.bc.ca This bioactivation is a critical first step in their mechanism of action.

The primary pathway for the activation of 6-MP involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). bccancer.bc.cachemicalbook.com HGPRT converts 6-MP into its active nucleotide form, thioinosine monophosphate (TIMP). bccancer.bc.cadrugbank.com This conversion is crucial as TIMP is the central molecule from which other active metabolites are derived. drugbank.compatsnap.com The efficiency of this activation step is dependent on the cellular levels of phosphoribosylpyrophosphate (PRPP), a cofactor for HGPRT. chemicalbook.com

Once formed, TIMP can be further metabolized through two major pathways:

Conversion to thioguanine nucleotides (TGNs): TIMP can be sequentially metabolized to thioguanosine monophosphate (TGMP) and subsequently to thioguanosine triphosphate (TGTP). bccancer.bc.ca These TGNs are highly cytotoxic and are responsible for many of the therapeutic effects of 6-MP. nih.gov

The catabolism of mercaptopurine and its metabolites is a complex process. A major catabolic product is 6-thiouric acid, formed by the action of xanthine (B1682287) oxidase. chemicalbook.comdrugbank.com The activity of enzymes like TPMT and xanthine oxidase can significantly influence the balance between active metabolites and inactive catabolites, thereby affecting both the efficacy and toxicity of the drug. patsnap.com

Table 1: Key Enzymes in the Metabolism of 6-Mercaptopurine

EnzymeRoleReference
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)Converts 6-mercaptopurine (6-MP) to its active metabolite, thioinosine monophosphate (TIMP). bccancer.bc.cachemicalbook.comdrugbank.com bccancer.bc.cachemicalbook.comdrugbank.com
Thiopurine S-methyltransferase (TPMT)Methylates TIMP to form 6-methylthioinosinate (MTIMP), another active metabolite. Also involved in the inactivation of 6-MP to 6-methylmercaptopurine (B131649). drugbank.comresearchgate.netwikipedia.org drugbank.comresearchgate.netwikipedia.org
Inosinate (IMP) dehydrogenaseConverts TIMP to thioguanylic acid (TGMP) as part of the pathway to form thioguanine nucleotides (TGNs). drugbank.com drugbank.com
Xanthylate (XMP) aminaseInvolved in the conversion of TIMP to thioguanylic acid (TGMP). drugbank.com drugbank.com
Xanthine oxidaseCatalyzes the oxidation of 6-MP to the inactive metabolite 6-thiouric acid. chemicalbook.comdrugbank.com chemicalbook.comdrugbank.com

Elucidation of Primary Molecular Targets and Binding Interactions (e.g., Enzymes, Kinases)

The active metabolites of 9-Cyclopentyl-6-mercaptopurine and its analogs interact with and inhibit several key enzymes involved in cellular metabolism. These interactions are central to their therapeutic effects.

One of the primary targets is phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase) , the rate-limiting enzyme in the de novo synthesis of purine nucleotides. patsnap.comwikipedia.org The metabolite 6-methylthioinosinate (MTIMP) is a potent inhibitor of this enzyme. drugbank.comresearchgate.net By inhibiting PRPP amidotransferase, these compounds effectively shut down the production of new purine bases, which are essential for DNA and RNA synthesis. patsnap.com

The active metabolite thioinosine monophosphate (TIMP) also inhibits several enzymes involved in purine interconversion. drugbank.comwikipedia.org Specifically, TIMP inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP). drugbank.comwikipedia.org This further disrupts the balance of purine nucleotides within the cell.

Recent research has also identified other potential molecular targets for purine analogs. For instance, some 6,9-disubstituted purine analogs have been shown to be potent inhibitors of various kinases, including:

Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK) : Certain analogs have demonstrated significant selectivity against these kinases. nih.gov

Cyclin-Dependent Kinases (CDKs) : Derivatives of 2,6,9-trisubstituted purines have been developed as CDK inhibitors, which are crucial regulators of the cell cycle. imtm.czgoogle.com For example, some analogs have shown potent inhibitory activity against CDK2. cjnmcpu.com

Src Kinase : Some newly synthesized purine analogs have been found to induce apoptosis in cancer cells by inhibiting Src kinase. nih.gov

FLT3-ITD Kinase : A 2,6,9-trisubstituted purine derivative, BPA-302, was developed as a selective inhibitor of this kinase. cas.cz

The cyclopentyl group at the N9 position of this compound can influence its binding affinity and selectivity for these kinase targets. imtm.cz Molecular docking studies have shown that this group can fit into specific pockets within the active sites of these enzymes, contributing to the inhibitory activity. nih.gov

Interference with Nucleic Acid Metabolism and De Novo Purine Biosynthesis Pathways

A fundamental mechanism of action for this compound and its analogs is their profound interference with nucleic acid metabolism. drugbank.compatsnap.com This interference occurs through multiple interconnected pathways.

As previously mentioned, the active metabolites of these compounds are potent inhibitors of de novo purine biosynthesis . chemicalbook.comwikipedia.org By blocking the rate-limiting enzyme PRPP amidotransferase, they effectively halt the production of purine nucleotides from simpler precursors. patsnap.comresearchgate.net This is particularly detrimental to rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides to support DNA replication. researchgate.net

In addition to inhibiting de novo synthesis, the thiopurine metabolites also disrupt purine interconversions . The inhibition of the conversion of IMP to AMP and XMP by TIMP further depletes the pools of adenine (B156593) and guanine (B1146940) nucleotides necessary for nucleic acid synthesis. chemicalbook.comdrugbank.comwikipedia.org

Furthermore, the thioguanine nucleotide metabolites, particularly thio-dGTP , can be incorporated into DNA during the S-phase of the cell cycle. patsnap.comresearchgate.net The presence of this abnormal base in the DNA strand disrupts its normal structure and function, leading to faulty replication and the induction of DNA mismatch repair mechanisms. patsnap.comresearchgate.net This ultimately triggers cell cycle arrest and apoptosis. researchgate.net Similarly, thiopurine metabolites can also be incorporated into RNA, interfering with its synthesis and function. chemicalbook.com

The reliance of certain cells, such as lymphocytes, on the de novo pathway for purine synthesis makes them particularly susceptible to the effects of these drugs. oncotarget.com This selective targeting is a key aspect of their immunosuppressive activity.

Modulation of Key Cellular Signaling Cascades (e.g., Apoptosis Induction, Cell Cycle Regulation)

The disruption of nucleic acid metabolism and the inhibition of key enzymes by this compound and its analogs trigger a cascade of events that ultimately lead to the modulation of critical cellular signaling pathways, most notably those controlling apoptosis and the cell cycle.

Apoptosis Induction: The incorporation of thioguanine nucleotides into DNA is a major trigger for apoptosis. patsnap.comresearchgate.net The resulting DNA damage activates the DNA mismatch repair machinery, which, if the damage is irreparable, initiates the apoptotic cascade. researchgate.net

Studies have shown that 6-mercaptopurine can induce apoptosis in various cell types, including T cells and B lymphocytes. nih.govoncotarget.com This process is often associated with an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins, such as a reduction in the Bcl-2/Bax ratio. nih.gov Furthermore, 6-mercaptopurine has been shown to activate the apoptosome, a key protein complex in the intrinsic apoptotic pathway, through the action of its thiopurine nucleotide triphosphate metabolites. nih.gov

Cell Cycle Regulation: By interfering with DNA synthesis, this compound and its analogs cause an arrest in the S-phase of the cell cycle. bccancer.bc.capatsnap.com This prevents cells from completing DNA replication and progressing to mitosis. Research has shown that 6-mercaptopurine can lead to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. oncotarget.com

The inhibition of cyclin-dependent kinases (CDKs) by some purine analogs also directly impacts cell cycle regulation. imtm.czcjnmcpu.com CDKs are essential for the progression through different phases of the cell cycle, and their inhibition can lead to cell cycle arrest at specific checkpoints. cjnmcpu.com For example, inhibition of CDK2 can block the transition from the G1 to the S phase. cjnmcpu.com Some 2,6,9-trisubstituted purine derivatives have been shown to cause cell cycle arrest at the S-phase in cancer cells. imtm.cz

Immunomodulatory Mechanisms at the Cellular Level

Beyond their direct cytotoxic effects, this compound and its analogs possess significant immunomodulatory properties. drugbank.comwikipedia.org These effects are largely a consequence of their interference with the proliferation and function of immune cells, particularly lymphocytes.

The primary mechanism of immunosuppression is the inhibition of nucleic acid synthesis, which prevents the proliferation of T and B lymphocytes in response to antigenic stimulation. patsnap.comwikipedia.org Lymphocytes are highly dependent on the de novo pathway for purine synthesis, making them particularly vulnerable to the effects of these drugs. oncotarget.com

Studies have shown that 6-mercaptopurine can:

Inhibit the proliferation of T and B lymphocytes . patsnap.comoncotarget.com

Induce apoptosis in activated T cells . nih.govoncotarget.com

Suppress the function of various immune cells , including macrophages. nih.gov For instance, 6-mercaptopurine has been shown to inhibit the activation of Rac1, a small GTPase, in macrophages, leading to reduced production of inflammatory mediators. nih.gov

Modulate T-cell mediated immune responses . Interestingly, while 6-mercaptopurine can suppress some immune responses, it has also been observed to augment tumor immunity in certain contexts, suggesting a complex and context-dependent immunomodulatory activity. nih.gov This may be due to the differential effects on various T-cell subsets. nih.gov

The immunosuppressive effects of these compounds form the basis for their use in the treatment of autoimmune diseases. patsnap.com

Epigenetic Modulatory Effects of this compound Derivatives

Emerging evidence suggests that some purine analogs, particularly thiopurines like 6-thioguanine (B1684491) (a metabolite of 6-mercaptopurine), can exert epigenetic modulatory effects. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. google.com

Studies have shown that 6-thioguanine can act as a DNA hypomethylating agent. nih.gov The proposed mechanism involves the downregulation of the enzyme LSD1, which leads to an increase in the methylation of DNA methyltransferase 1 (DNMT1). This, in turn, triggers the degradation of DNMT1 via the proteasomal pathway. nih.gov The resulting decrease in DNMT1 expression leads to the demethylation of gene promoters and the reactivation of epigenetically silenced genes. nih.gov

This epigenetic activity has been observed in acute lymphoblastic leukemia (ALL) cells, where 6-thioguanine treatment resulted in the re-expression of genes that were previously silenced. nih.gov The ability of these compounds to remodel the epigenetic landscape opens up new avenues for their therapeutic application, potentially in combination with other epigenetic drugs. nih.gov While direct evidence for the epigenetic effects of this compound itself is still limited, its structural similarity to other thiopurines suggests that it may also possess such properties.

Preclinical Biological Evaluation and Pharmacological Profiling

In Vitro Cellular Activity Assessments

In vitro studies are fundamental to characterizing the cellular and molecular effects of a compound. The following subsections describe the evaluation of 9-cyclopentyl-purine derivatives in various cell-based assays to determine their antiproliferative, enzyme-inhibiting, and apoptosis-inducing capabilities.

A significant body of research has focused on the synthesis and cytotoxic evaluation of 9-cyclopentyl-purine analogues against a panel of human cancer cell lines. These studies have consistently demonstrated the potent antiproliferative and cytotoxic potential of this class of compounds.

Derivatives of 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-purine have shown notable in vitro anticancer activity. nih.gov A study investigating these analogues tested their cytotoxic effects on human cancer cell lines including Huh7 (liver carcinoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma). nih.govnih.gov Several of these compounds exhibited potent activity, with IC₅₀ values below 10 μM. nih.gov For instance, a series of 6,9-disubstituted purine (B94841) analogs displayed promising cytotoxic activities with IC₅₀ values ranging from 0.05 to 21.8 μM against these same cell lines. researchgate.net

Further detailed investigations into specific analogues revealed exceptional potency. Two compounds, a 6-(4-(4-trifluoromethylphenyl)piperazine) derivative (compound 12) and another analogue (compound 22), demonstrated excellent cytotoxic activities with IC₅₀ values between 0.08 and 0.13 μM in Huh7 cells. researchgate.net Their efficacy was found to be comparable to the established anticancer drug camptothecin (B557342) and superior to cladribine, fludarabine, and 5-FU in hepatocellular carcinoma (HCC) cells like Huh7 and HepG2. researchgate.net

Similarly, novel 2,6,9-trisubstituted purine derivatives have been designed and evaluated for their antitumor properties. imtm.cz When tested against seven different cancer cell lines, these compounds showed varied but significant cytotoxicity. imtm.cz The HL-60 (promyelocytic leukemia) cell line was found to be the most sensitive, while CACO2 (colorectal adenocarcinoma) cells were more resistant. imtm.cz One particular compound, designated 7h, emerged as a highly effective agent, showing greater potency than the conventional drug cisplatin (B142131) in four of the seven cancer cell lines tested. imtm.cz

The antiproliferative effects are not limited to these specific substitutions. A study on CBD piperazinyl derivatives, which share structural similarities in having appended cyclic moieties, also showed significant antiproliferative effects against ovarian cancer cells (Caov-3). frontiersin.org

Table 1: Cytotoxic Activity of Selected 9-Cyclopentyl-Purine Derivatives in Human Cancer Cell Lines

Compound Class/Name Cancer Cell Line(s) Reported IC₅₀ Values (μM) Reference
6-Substituted Piperazine/Phenyl-9-Cyclopentyl-Purines Huh7, HCT116, MCF7 <10 nih.gov
6,9-Disubstituted Purine Analogs Huh7, HCT116, MCF7 0.05 - 21.8 researchgate.net
Compound 12 (a 6,9-disubstituted purine) Huh7 0.08 - 0.13 researchgate.net
Compound 22 (a 6,9-disubstituted purine) Huh7 0.08 - 0.13 researchgate.net
Compound 7h (a 2,6,9-trisubstituted purine) Various More potent than cisplatin in 4/7 cell lines imtm.cz

The mechanism of action for many purine analogues involves the inhibition of key enzymes critical for cancer cell survival and proliferation. Research into 9-cyclopentyl-purine derivatives has identified several enzymatic targets.

Kinases are a primary focus, as their dysregulation is a hallmark of carcinogenesis. imtm.cznih.gov A study identified a 6-substituted piperazine/phenyl-9-cyclopentyl-purine derivative, compound 19, as a potential kinase inhibitor. nih.gov This was inferred from its ability to increase intracellular ATP levels, suggesting a blockage of ATP-consuming kinase activity. nih.gov Further analysis revealed that compound 19 demonstrates significant selectivity for anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK). nih.gov Other related 2,6,9-trisubstituted purines have also been reported as potent inhibitors of tyrosine kinases such as cyclin-dependent kinases (CDKs), Src, and VEGFR2. imtm.cz

In the context of specific leukemias, new 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of Bcr-Abl and BTK. mdpi.com Kinase assays identified highly selective inhibitors for Bcr-Abl, BTK, and another kinase, FLT3-ITD, with IC₅₀ values in the nanomolar to sub-micromolar range. mdpi.com

Beyond kinases, other enzyme families are also targeted. A related compound, 2-chloro-9-cyclopentyladenine, was evaluated for its ability to inhibit casein kinase 1 delta (CK1δ) and bind to adenosine (B11128) receptors (ARs). mdpi.com This compound displayed an IC₅₀ of 5.20 μM against CK1δ and a high binding affinity for the A₂A adenosine receptor (A₂AAR) with a Kᵢ of 0.465 μM. mdpi.com The glyoxalase system, particularly glyoxalase 1 (Glo1), which is often overexpressed in cancer cells, represents another potential target. plos.org Curcumin, a natural compound, has been shown to be a competitive inhibitor of Glo1, leading to cytotoxic effects in tumor cells. plos.org

A key indicator of an effective anticancer agent is its ability to induce programmed cell death (apoptosis) and disrupt the cell division cycle in malignant cells. Several studies have confirmed that 9-cyclopentyl-purine derivatives possess these crucial properties.

One investigation revealed that a potent 6-substituted piperazine/phenyl-9-cyclopentyl-purine analog, compound 19, induces apoptosis in liver cancer cells. nih.gov Mechanistic studies showed that this compound leads to a decrease in the levels of key cell cycle proteins, including phosho-Src, phospho-Rb, cyclin E, and cdk2, ultimately triggering the apoptotic cascade. nih.gov

Similarly, the 2,6,9-trisubstituted purine derivative known as compound 7h was shown to induce apoptosis in HL-60 leukemia cells. imtm.cz Furthermore, cell cycle analysis demonstrated that compound 7h causes an arrest at the S-phase of the cell cycle, thereby halting DNA replication and cell proliferation. imtm.cz

The parent compound, 6-mercaptopurine (B1684380) (6-MP), provides a model for these mechanisms. Studies on 6-MP have shown that it promotes T-cell cycle arrest and apoptosis. researchgate.netoncotarget.com In Jurkat T-cells, 6-MP treatment led to a time-dependent increase in apoptosis and alterations in the cell cycle, specifically by blocking progression at the sub-G1 phase. oncotarget.com In a different model using fetal rat brains, 6-MP induced cell cycle arrest at the G2/M and S phases and subsequent apoptosis in neural progenitor cells, a process mediated by the p53 tumor suppressor protein. nih.gov These findings for 6-MP suggest that its 9-cyclopentyl derivatives likely share fundamental mechanisms of inducing cell cycle arrest and apoptosis. oncotarget.comnih.gov

The ability of a compound to modulate the immune system can be a powerful component of its anticancer activity. While direct studies on the immunomodulatory effects of 9-Cyclopentyl-6-mercaptopurine are limited, research on related purine analogs and their parent compounds provides valuable insights.

The parent compound, 6-mercaptopurine (6-MP), is known for its immunosuppressive activities but also possesses direct anti-inflammatory properties. researchgate.net It has been shown to regulate the transcriptional activities of the orphan nuclear receptors NR4A1-3, which are implicated in the control of inflammatory reactions. researchgate.net

More complex purine-based molecules have been developed specifically to engage the immune system. TAK-981, a small molecule SUMOylation inhibitor, activates antitumor immune responses. nih.gov Its mechanism involves the promotion of Type 1 interferon (IFN1) signaling, which is crucial for an effective anti-tumor immune attack. nih.gov This compound also directly stimulates T-cell activation, enhancing their response to antigens. nih.gov

The priming of mesenchymal stromal cells (MSCs) with pro-inflammatory cytokines has been shown to enhance their therapeutic efficacy, suggesting that modulating the inflammatory environment can be beneficial. d-nb.info For instance, treating human MSCs with a combination of pro-inflammatory cytokines can upregulate their ability to suppress allogeneic T-cell proliferation. d-nb.info

In Vivo Efficacy Studies in Animal Models (Non-Human)

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is the next essential step. This is typically performed using animal models, such as mice with transplanted tumors.

Both xenograft (human tumors in immunodeficient mice) and syngeneic (murine tumors in immunocompetent mice) models are used to assess the in vivo anticancer activity of drug candidates. championsoncology.com Syngeneic models are particularly valuable for evaluating immunotherapies, as they possess a fully functional immune system. championsoncology.com

Studies on 9-cyclopentyl-purine derivatives have demonstrated their ability to inhibit tumor growth in these models. A novel purine derivative, identified as 4s, was tested in a syngeneic mouse melanoma model using B16F10 cells. mdpi.com The results showed that compound 4s effectively blocked the growth of tumor xenografts, demonstrating its potential as a suppressor of cancer cell growth in vivo. mdpi.com

The immunomodulatory agent TAK-981 also showed significant efficacy in syngeneic models. nih.gov It inhibited the growth of A20 lymphoma and MC38 colon adenocarcinoma tumors in mice. nih.gov This antitumor effect was found to be dependent on both IFN1 signaling and the presence of CD8+ T cells, highlighting the compound's immune-mediated mechanism of action. nih.gov Furthermore, in SCID (immunodeficient) mice bearing human OCI-Ly-10 lymphoma xenografts, TAK-981 demonstrated long-lasting inhibition of its molecular target within the tumor cells. nih.gov

Immunomodulatory Potency in Animal Systems

The immunomodulatory capacity of 9-substituted purine analogs, including derivatives of 6-mercaptopurine, has been a subject of scientific inquiry. While direct studies on the immunomodulatory potency of this compound are not extensively detailed in publicly available literature, the broader class of 9-alkyl-6-thiopurines has demonstrated immunosuppressive properties in animal models. nih.gov For instance, studies on various 9-alkyl derivatives have shown their potential to suppress immune responses, a characteristic attributed to their structural similarity to endogenous purines and their ability to interfere with nucleotide synthesis and metabolism. wikipedia.org

The immunomodulatory effects of purine analogs are often linked to their ability to induce apoptosis in activated lymphocytes and inhibit the proliferation of immune cells. direct-ms.orgresearchgate.net For example, the parent compound, 6-mercaptopurine (6-MP), is a well-established immunosuppressive agent that acts by inhibiting the proliferation of lymphocytes. wikipedia.org In animal models of inflammation, 6-MP has been shown to reduce the number of mononuclear cells in tissue lesions by suppressing the bone marrow's response to inflammation, primarily affecting the precursors of monocytes and large lymphocytes.

In a broader context, other purine analogs have been investigated for their immunomodulatory and anti-inflammatory effects. For example, the inosine (B1671953) analog INO-2002, which is resistant to metabolic degradation, has demonstrated potent anti-inflammatory effects in a murine model of acute lung injury. nih.govnih.gov This analog was shown to reduce leukocyte infiltration, lung edema, and the expression of pro-inflammatory cytokines. nih.govnih.gov Another study on an N-9 arginyl hypoxanthine (B114508) derivative, PCF-39, reported its potent immunotherapeutic activity in mice, where it induced an increase in spleen and lymph node cellularity and conferred resistance to the growth of transplanted tumors. nih.gov These findings with related purine analogs suggest that the 9-cyclopentyl substitution in this compound could modulate its immunomodulatory profile, potentially influencing its potency and duration of action. However, without direct experimental data, its specific immunomodulatory effects in animal systems remain to be fully elucidated.

Pharmacodynamic Biomarker Analysis in Animal Tissues

Given that 6-mercaptopurine and its derivatives interfere with purine metabolism, relevant pharmacodynamic biomarkers in animal tissues could include the measurement of intracellular concentrations of key metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGNs). frontiersin.org The levels of these active metabolites in tissues like the liver, kidney, and erythrocytes could serve as a direct indicator of the compound's anabolic activation and potential for therapeutic efficacy. frontiersin.org

Furthermore, since purine analogs can induce apoptosis in rapidly dividing cells, particularly lymphocytes, biomarkers of apoptosis in lymphoid tissues could be relevant. This could involve the analysis of caspase activation or the expression of apoptosis-related proteins like those in the Bcl-2 family. nih.gov

In the context of immunomodulation, changes in the populations of specific immune cells (e.g., T-cell subsets, monocytes) in the blood, spleen, and lymph nodes could also serve as pharmacodynamic markers. nih.gov Additionally, the measurement of pro-inflammatory and anti-inflammatory cytokine levels (e.g., TNF-α, IL-1, IL-6, IL-10) in tissues or plasma following treatment could provide a quantitative assessment of the compound's immunomodulatory effects. nih.govnih.govbioscientifica.com For instance, studies with other immunomodulatory purine analogs have utilized the modulation of cytokine profiles as a key pharmacodynamic endpoint. bioscientifica.com

It is important to note that the identification and validation of specific and sensitive pharmacodynamic biomarkers for this compound would require dedicated preclinical studies in relevant animal models. Such studies would be essential for establishing a clear relationship between drug exposure, target modulation, and the desired pharmacological response.

Preclinical Pharmacokinetics and Metabolism (Non-Human Biological Systems)

The preclinical pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its disposition in a biological system. For this compound, while comprehensive ADME data is not published, insights can be drawn from studies on structurally related 9-substituted purine analogs.

Metabolic Pathways and Metabolite Identification in Animal Models

A critical aspect of the preclinical evaluation of this compound is the elucidation of its metabolic fate in animal models. Studies on analogous 9-alkyl-6-mercaptopurine derivatives have shown that these compounds can undergo dealkylation in vivo to yield the active metabolite, 6-mercaptopurine (6-MP). nih.gov For example, in mice, 9-(n-butyl)-6-mercaptopurine and 9-ethyl-6-mercaptopurine (B1229893) were found to be converted to 6-MP, suggesting that these 9-alkyl derivatives can act as prodrugs. nih.gov This metabolic conversion is a significant finding, as the pharmacological activity of this compound may be, at least in part, attributable to the systemic exposure to 6-MP.

The released 6-mercaptopurine would then be expected to follow its known metabolic pathways. These include:

Anabolism: Conversion to active 6-thioguanine nucleotides (6-TGNs) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and subsequent enzymatic steps. wikipedia.org

Catabolism: Oxidation by xanthine (B1682287) oxidase (XO) to form the inactive metabolite 6-thiouric acid, and methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (B131649) (6-MMP). wikipedia.orgchemicalbook.com

Therefore, a key area of investigation for this compound would be to determine the extent of its conversion to 6-MP in various animal species and to identify any unique metabolites arising from the cyclopentyl moiety. It is conceivable that the cyclopentyl group itself could undergo hydroxylation or other oxidative transformations, leading to additional metabolites that would need to be characterized.

The following table summarizes the potential and known metabolic pathways for 9-substituted 6-mercaptopurine analogs based on available literature.

Metabolic PathwayEnzyme(s) InvolvedResulting Metabolite(s)SignificanceReference(s)
Dealkylation (Prodrug Activation) Cytochrome P450 enzymes (presumed)6-mercaptopurineRelease of the active drug nih.gov
Anabolism of 6-MP HGPRT, IMPDH, GMPS6-thioguanine nucleotides (6-TGNs)Active cytotoxic and immunomodulatory metabolites wikipedia.org
Catabolism of 6-MP Xanthine Oxidase (XO)6-thiouric acidInactive metabolite chemicalbook.com
Catabolism of 6-MP Thiopurine S-methyltransferase (TPMT)6-methylmercaptopurine (6-MMP)Inactive metabolite wikipedia.org
Potential Metabolism of Cyclopentyl Moiety Cytochrome P450 enzymes (hypothesized)Hydroxylated or other oxidized derivativesUnknown, requires investigationN/A

Absorption and Distribution Characteristics in Animal Studies

The absorption and distribution of this compound would be influenced by its physicochemical properties, such as its lipophilicity, which is expected to be higher than that of 6-mercaptopurine due to the cyclopentyl group. This increased lipophilicity could potentially lead to enhanced oral absorption and greater tissue penetration.

Studies on other 2,6,9-trisubstituted purine analogs in rats have provided some insights into their pharmacokinetic behavior. For instance, a study on two novel cyclin-dependent kinase inhibitors, BP-14 and BP-20, which also contain a 9-cyclopentylpurine (B8656152) scaffold, revealed low oral bioavailability after intraduodenal administration (0.630% and 1.58%, respectively). nih.gov Despite the low bioavailability, these compounds were found to distribute into various tissues, including the brain, lungs, liver, kidney, spleen, muscle, and adipose tissue, with the highest concentrations observed in adipose tissue. nih.gov This suggests that while absorption may be limited, the compounds can achieve widespread distribution.

The distribution pattern is a critical parameter, as the efficacy of an immunomodulatory agent depends on its ability to reach target lymphoid tissues. The potential for this compound to penetrate tissues, including potentially the central nervous system, would be an important area for preclinical investigation.

The table below presents hypothetical absorption and distribution characteristics for this compound based on data from related compounds.

Pharmacokinetic ParameterExpected CharacteristicRationale/Supporting EvidenceReference(s)
Oral Bioavailability Potentially low to moderateAnalogy with other 9-cyclopentylpurine derivatives showing low bioavailability. nih.gov
Tissue Distribution WidespreadIncreased lipophilicity may facilitate distribution into various tissues, including adipose tissue. nih.gov
Protein Binding Moderate to HighLipophilic compounds often exhibit higher plasma protein binding.General Principle

Excretion Profiles in Animal Models

The excretion of this compound and its metabolites would likely occur through both renal and fecal routes. The parent compound, being more lipophilic, might undergo hepatic metabolism to more polar metabolites, which are then more readily excreted in urine and/or bile.

If, as hypothesized, this compound is metabolized to 6-mercaptopurine, then the excretion profile would also include the metabolites of 6-MP. The major metabolite of 6-MP, 6-thiouric acid, is primarily excreted renally. chemicalbook.com

A study on the 9-alkyl derivatives of 6-mercaptopurine in mice showed that the dealkylated 6-MP was excreted in the urine. nih.gov The daily urinary excretion of 6-MP from 9-(n-butyl)-6-mercaptopurine and 9-ethyl-6-mercaptopurine was found to be about 20-30% of that observed in mice that received 6-MP directly. nih.gov This indicates that a significant portion of the administered dose of these prodrugs is converted to 6-MP and eliminated via the kidneys.

Further studies would be necessary to quantify the excretion of the intact this compound and its unique metabolites, as well as the proportion of the dose that is excreted as 6-mercaptopurine and its subsequent metabolites, in various animal models.

Structure Activity Relationship Sar and Computational Drug Design for 9 Cyclopentyl 6 Mercaptopurine Analogs

Identification of Structural Determinants for Biological Activity

The biological activity of 9-Cyclopentyl-6-mercaptopurine analogs is critically influenced by the nature of the substituents, particularly at the 6-position of the purine (B94841) ring. The core structure, consisting of a purine nucleobase with a cyclopentyl group at the N-9 position, provides a fundamental scaffold for interaction with biological targets. The cyclopentyl group itself is a key determinant, and modifications at other positions can dramatically alter the compound's efficacy.

Research into a series of 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine nucleobase analogs has provided significant insights into their structure-activity relationship (SAR), particularly concerning their anticancer properties. nih.gov The primary structural components that influence biological activity are:

The N-9 Substituent: The presence of the cyclopentyl group at the N-9 position is a consistent feature in this series of potent analogs.

The 6-Position Linker and Substituent: The nature of the group attached at the 6-position of the purine is a major driver of activity. Studies have explored linkers such as piperazine and direct phenyl attachments. When a piperazine ring is used as a linker, the substituent on the distal nitrogen of the piperazine significantly impacts cytotoxic potential. For example, analogs bearing substituted phenylsulfonyl piperazine groups have been synthesized and evaluated. nih.gov Similarly, direct attachment of a substituted phenyl group at the 6-position also yields compounds with significant biological activity. nih.gov

These findings underscore that while the 9-cyclopentylpurine (B8656152) core is essential, the specific chemical groups at the 6-position are the primary modulators of biological potency.

Rational Design and Synthesis of Advanced Analogs with Optimized Profiles

The rational design of advanced this compound analogs leverages the SAR insights to create molecules with improved potency and potentially better pharmacological profiles. The synthesis process typically starts from a common precursor, such as 6-chloropurine (B14466), and involves multi-step reactions to introduce the desired substituents. nih.gov

One successful strategy involves a nucleophilic substitution reaction to attach the cyclopentyl group to the N-9 position of the purine ring. nih.gov Following this, further modifications at the 6-position are carried out. For instance, to create analogs with a phenylsulfonyl piperazine moiety, 6-chloropurine is first reacted with cyclopentyl bromide. nih.gov Separately, various substituted phenylsulfonyl chlorides are reacted with piperazine. nih.gov The resulting sulfonylated piperazine derivatives are then used to displace the chlorine atom at the 6-position of the 9-cyclopentyl-6-chloropurine intermediate. nih.gov

Another synthetic route involves the Suzuki coupling reaction to introduce substituted phenyl groups directly at the 6-position. This method allows for the creation of a diverse library of analogs by varying the 4-substituted phenyl boronic acids used in the reaction. nih.gov Through these targeted synthetic strategies, researchers have produced a range of analogs, with some compounds exhibiting high cytotoxic potential against cancer cell lines, with IC₅₀ values below 5 µM. nih.gov

The table below presents data for selected analogs, highlighting their cytotoxic activity against human cancer cells.

Compound IDStructure DescriptionIC₅₀ (µM)
15 6-(4-(phenylsulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine< 10
17 6-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine< 10
19 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine< 5
20 6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-9-cyclopentyl-9H-purine< 10
49 9-cyclopentyl-6-(4-methoxyphenyl)-9H-purine< 10
56 9-cyclopentyl-6-(4-(trifluoromethyl)phenyl)-9H-purine< 10

Data sourced from studies on newly synthesized purine nucleobase analogs. nih.gov

Prodrug Design Strategies for Improved Pharmacological Characteristics

Prodrug strategies are employed to overcome limitations of a parent drug, such as poor solubility or erratic oral absorption. nih.gov For 6-mercaptopurine (B1684380), the parent compound of the 9-cyclopentyl analog, oral absorption can be variable, with only 16-50% of the dose reaching the bloodstream. nih.gov To address this, prodrug approaches have been developed, which could be conceptually applied to its derivatives.

One notable strategy involves conjugation with poly(ethylene glycol) (PEG) to create water-soluble prodrugs suitable for parenteral administration. nih.gov In this approach, the thiol group of 6-mercaptopurine is protected with a linker system that is stable in plasma but is cleaved in vivo to release the active drug. nih.gov This demonstrates that modifying the thiol group is a viable strategy for creating prodrugs. Such an approach could potentially be adapted for this compound to enhance its delivery and pharmacological properties. The ongoing evolution of prodrug design incorporates advanced technologies and computational tools to optimize stability, bioconversion, and therapeutic outcomes. ijnrd.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is instrumental in drug design, allowing for the prediction of the activity of novel molecules before their synthesis. ijnrd.org For a series of analogs like those of this compound, a QSAR model would be developed using the experimentally determined biological data (e.g., IC₅₀ values) and calculated molecular descriptors of the synthesized compounds. nih.gov

These descriptors can encode various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A statistically validated QSAR model can then be used to:

Understand which structural features are most important for activity. mdpi.com

Predict the potency of new, unsynthesized analogs.

Guide the design of more effective compounds by focusing on optimizing the key descriptors identified by the model.

For example, a 3D-QSAR model could reveal that the size and electrostatic properties of the substituent at the 6-position are critical for the activity of 9-cyclopentylpurine derivatives, thereby guiding further structural modifications. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.commdpi.com In the context of this compound analogs, docking studies can be used to simulate their interaction with a specific biological target, such as a protein kinase. nih.gov These simulations help to elucidate the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein's active site. dovepress.com

For instance, docking studies on potent analogs from the 9-cyclopentylpurine series have been used to understand their binding to the tyrosine kinase c-Src, a proto-oncogene involved in cancer signaling. nih.gov The results can reveal critical residues within the binding pocket that interact with the ligand, providing a structural basis for its inhibitory activity. dovepress.com

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics for Preclinical Relevance

Before a compound can be considered for further development, its pharmacokinetic profile, or ADME properties, must be evaluated. In silico ADME prediction models offer a rapid and cost-effective way to assess these properties early in the drug discovery process, often before a compound is even synthesized. mdpi.comiapchem.org These computational tools use a molecule's structure to predict various parameters.

Key ADME properties predicted by these models include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Excretion: Prediction of how the compound is likely to be eliminated from the body.

For analogs of this compound, these predictive models can flag potential liabilities, such as poor absorption or rapid metabolism, allowing chemists to modify the structure to improve its drug-like properties. researchgate.net For example, a molecule predicted to be a substrate for an efflux transporter like P-glycoprotein might be redesigned to avoid this interaction, thereby improving its intracellular concentration and efficacy. researchgate.net

ADME ParameterPredicted PropertyImportance in Drug Design
Solubility Aqueous solubilityAffects absorption and formulation possibilities.
Permeability Intestinal absorption (HIA), Caco-2 permeabilityDetermines how well the drug is absorbed after oral administration.
Metabolism CYP enzyme inhibition/substrate potentialPredicts drug-drug interactions and metabolic stability. mdpi.com
Efflux P-glycoprotein (P-gp) substrateIndicates potential for multidrug resistance and reduced bioavailability. researchgate.net
Drug-likeness Lipinski's Rule of FiveProvides a general assessment of whether a compound has properties consistent with an orally active drug.

Advanced Methodologies and Future Research Directions

High-Throughput Screening Methodologies for Novel 9-Cyclopentyl-6-mercaptopurine Analogs

High-throughput screening (HTS) serves as a cornerstone for the discovery of novel analogs of this compound with potentially enhanced or more specific biological activities. These methodologies enable the rapid assessment of large chemical libraries against specific biological targets. In the context of this compound, HTS assays are often designed to identify compounds that modulate the activity of key enzymes or cellular pathways.

A primary target for HTS campaigns is often the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the metabolic activation of purine (B94841) analogs. Screening assays can be developed to measure the inhibition or modulation of HGPRT activity in the presence of various test compounds. Another approach involves cell-based HTS assays, where researchers can screen for compounds that induce a desired phenotypic change in a specific cell line, such as the inhibition of proliferation in cancer cells.

The process typically involves the miniaturization of assays into a microplate format (e.g., 384- or 1536-well plates) and the use of automated liquid handling systems and robotic platforms to manage the large number of samples. Detection methods are often fluorescence- or luminescence-based, providing high sensitivity and a broad dynamic range for identifying "hits." Subsequent hit-to-lead optimization studies then focus on refining the chemical structure of the most promising candidates to improve their potency, selectivity, and pharmacokinetic properties.

Advanced Bioanalytical Techniques for Metabolite Profiling in Preclinical Samples

Understanding the metabolic fate of this compound is crucial for interpreting its biological activity and for the development of its analogs. Advanced bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for the detailed profiling of its metabolites in preclinical samples such as plasma, tissues, and cell extracts.

LC-MS-based methods offer high sensitivity and selectivity, allowing for the detection and quantification of the parent compound and its various metabolites, even at very low concentrations. Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation of unknown metabolites by analyzing their fragmentation patterns. This has been instrumental in identifying key metabolic pathways, such as the conversion of 6-mercaptopurine (B1684380) derivatives to thioguanine nucleotides, which are often the active cytotoxic species.

Recent advancements in high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based instruments, provide even greater mass accuracy, further aiding in the confident identification of metabolites. These techniques are essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs in preclinical models.

Proteomic and Metabolomic Approaches for Mechanism Elucidation and Target Validation

To gain a comprehensive understanding of the mechanism of action of this compound, researchers are increasingly turning to "omics" technologies. Proteomics and metabolomics provide a global view of the changes in protein expression and metabolite levels within a biological system following treatment with the compound.

Proteomic studies, often employing techniques like two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry or more advanced shotgun proteomics using LC-MS/MS, can identify proteins whose expression levels are significantly altered. This can reveal novel cellular targets and pathways affected by the compound, beyond the well-established purine metabolism pathways. For instance, a proteomic analysis might uncover changes in proteins involved in cell cycle regulation, apoptosis, or DNA repair, providing deeper insights into the compound's cytotoxic effects.

Development of Novel Preclinical Animal Models and In Vitro Systems for Disease Research

The development and use of sophisticated preclinical models are essential for evaluating the efficacy and mechanism of action of this compound and its analogs in a more biologically relevant context. In vitro systems are also evolving to better mimic the in vivo environment.

Genetically engineered mouse models (GEMMs), where specific genes relevant to a particular disease are altered, provide a powerful tool for studying drug efficacy in a context that more closely resembles human disease. For example, mouse models with specific mutations in DNA mismatch repair genes can be used to investigate the efficacy of purine analogs in cancers with similar genetic profiles. Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are also becoming increasingly important. PDX models are thought to better recapitulate the heterogeneity and drug response of the original human tumor.

In the realm of in vitro systems, three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence. These models better mimic the cell-cell interactions and microenvironment of a tumor compared to traditional two-dimensional (2D) cell cultures. They can be used to test the penetration and efficacy of this compound analogs in a more realistic setting.

Exploration of Combination Therapy Strategies with this compound Analogs in Preclinical Settings

To enhance therapeutic efficacy and potentially overcome drug resistance, researchers are actively exploring combination therapy strategies involving analogs of this compound in preclinical models. The rationale behind this approach is to target multiple cellular pathways simultaneously or to use one agent to sensitize cells to the effects of the other.

Preclinical studies often investigate the synergistic or additive effects of combining a this compound analog with other agents. For example, combinations with drugs that inhibit other key pathways in cancer cell proliferation, such as signaling pathways or cell cycle checkpoints, are being explored. The efficacy of these combinations is typically assessed in both in vitro cell culture models and in vivo animal models.

The design of these combination studies often relies on a mechanistic understanding of the involved compounds. For instance, if a this compound analog induces DNA damage, combining it with an inhibitor of a DNA repair pathway could lead to enhanced cancer cell death. The sequencing of drug administration can also be a critical factor that is investigated in these preclinical studies.

Translational Research Opportunities for Preclinical Findings (Excluding Human Clinical Applications)

The wealth of data generated from the preclinical investigation of this compound and its analogs presents numerous opportunities for translational research, with the goal of bridging the gap between basic science and potential future clinical applications. A key area of focus is the identification of predictive biomarkers.

By analyzing data from preclinical models, researchers can identify molecular signatures (e.g., specific gene mutations, protein expression levels, or metabolic profiles) that correlate with a strong response to a particular this compound analog. These biomarkers could potentially be used in the future to select patient populations most likely to benefit from a given therapy.

Furthermore, translational research involves the development and refinement of assays that can be used to monitor drug activity and treatment response in a more clinically relevant manner. For example, developing a non-invasive imaging technique to track the biodistribution of a drug or its effect on a tumor in a living animal would be a significant translational advance. The insights gained from these preclinical translational studies are crucial for informing the design of potential future clinical trials.

Q & A

Basic Research Questions

Q. What are the reliable methods for synthesizing 9-Cyclopentyl-6-mercaptopurine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 6-mercaptopurine with cyclopentyl groups under anhydrous conditions. Key steps include:

  • Reagent Selection : Use cyclopentyl bromide or iodide in the presence of a base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 260 nm) and ¹H/¹³C NMR for structural verification. Report retention times, integration ratios, and spectral peaks in supplementary data .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Cell Lines : Use leukemia (e.g., Jurkat) or solid tumor cell lines (e.g., HeLa) for antiproliferative assays. Include positive controls (e.g., 6-mercaptopurine) and vehicle controls .
  • Dose-Response : Test concentrations spanning 0.1–100 μM, with 72-hour incubation. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
  • Data Presentation : Tabulate IC₅₀ values ± SEM for triplicate experiments. Compare with known purine analogs to contextualize potency .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to assess decomposition thresholds .
  • Photostability : Expose solid samples to UV light (254 nm) for 24–72 hours; monitor degradation via HPLC.
  • Solution Stability : Store in PBS (pH 7.4) at 4°C, 25°C, and 37°C for 1–4 weeks. Quantify remaining compound using validated UV-Vis methods (λmax ~290 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in this compound synthesis?

  • Methodological Answer :

  • DoE Approach : Use a factorial design to test variables (temperature, solvent polarity, base strength). For example, vary DMF/DMSO ratios (70:30 to 90:10) and temperatures (60–100°C) .
  • Kinetic Analysis : Monitor reaction progress via TLC or inline FTIR. Identify intermediates (e.g., thiolate anion formation) to refine stepwise conditions.
  • Byproduct Mitigation : Characterize side products (e.g., dialkylated derivatives) via LC-MS and adjust stoichiometry (e.g., excess cyclopentyl halide) to suppress undesired pathways .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC₅₀ across cell lines)?

  • Methodological Answer :

  • Mechanistic Profiling : Perform competitive binding assays (e.g., against hypoxanthine-guanine phosphoribosyltransferase) to confirm target engagement .
  • Metabolomic Analysis : Use LC-MS/MS to quantify intracellular metabolites (e.g., thioguanine nucleotides) and correlate with cytotoxicity .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-experimental variability. Report p-values and effect sizes .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varied cyclopentyl substituents (e.g., methyl, hydroxyl) or sulfur replacements (e.g., selenium).
  • Pharmacological Screening : Test analogs in parallel for IC₅₀, metabolic stability (e.g., microsomal assays), and solubility (shake-flask method) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against purine metabolic enzymes (e.g., IMP dehydrogenase) to rationalize SAR trends .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for interpreting variability in pharmacokinetic data for this compound?

  • Methodological Answer :

  • Noncompartmental Analysis (NCA) : Calculate AUC, Cmax, and t₁/₂ using Phoenix WinNonlin.
  • Population PK Modeling : Employ nonlinear mixed-effects models (e.g., Monolix) to account for inter-subject variability .
  • Reporting Standards : Include 90% confidence intervals for bioavailability and clearance parameters. Use forest plots to visualize interspecies differences (e.g., rat vs. human microsomes) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Bioavailability Studies : Measure plasma protein binding (equilibrium dialysis) and permeability (Caco-2 assays) to identify absorption limitations .
  • Metabolite Identification : Use high-resolution MS to detect in vivo metabolites (e.g., oxidized cyclopentyl groups) that may reduce activity .
  • Dose Escalation : Conduct PK/PD modeling to optimize dosing regimens (e.g., q.d. vs. b.i.d.) in xenograft models .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Detailed Documentation : Publish step-by-step synthetic procedures, including batch-specific NMR spectra and HPLC chromatograms in supplementary files .
  • Open Data : Share raw cytotoxicity data (e.g., Excel files) via repositories like Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative Validation : Partner with independent labs to replicate key findings. Cross-validate analytical methods (e.g., inter-laboratory HPLC round-robin tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.